molecular formula C10H19ClN2O3 B6660277 Methyl 2-[(3-methylpyrrolidine-3-carbonyl)amino]propanoate;hydrochloride

Methyl 2-[(3-methylpyrrolidine-3-carbonyl)amino]propanoate;hydrochloride

Cat. No.: B6660277
M. Wt: 250.72 g/mol
InChI Key: CYEXEJAEKZORHD-UHFFFAOYSA-N
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Description

Methyl 2-[(3-methylpyrrolidine-3-carbonyl)amino]propanoate;hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-methylpyrrolidine-3-carbonyl)amino]propanoate;hydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The synthesis begins with the preparation of 3-methylpyrrolidine. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The 3-methylpyrrolidine is then acylated with a suitable acyl chloride or anhydride to introduce the carbonyl group.

    Amidation: The acylated product is reacted with methyl 2-aminopropanoate to form the desired amide bond.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-methylpyrrolidine-3-carbonyl)amino]propanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(3-methylpyrrolidine-3-carbonyl)amino]propanoate;hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-[(3-methylpyrrolidine-3-carbonyl)amino]propanoate;hydrochloride exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(3-pyrrolidinecarbonyl)amino]propanoate: Lacks the methyl group on the pyrrolidine ring, which may affect its biological activity and solubility.

    Ethyl 2-[(3-methylpyrrolidine-3-carbonyl)amino]propanoate: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its reactivity and pharmacokinetics.

Uniqueness

Methyl 2-[(3-methylpyrrolidine-3-carbonyl)amino]propanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility, making it more versatile for various applications.

Properties

IUPAC Name

methyl 2-[(3-methylpyrrolidine-3-carbonyl)amino]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3.ClH/c1-7(8(13)15-3)12-9(14)10(2)4-5-11-6-10;/h7,11H,4-6H2,1-3H3,(H,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEXEJAEKZORHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C1(CCNC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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